molecular formula C13H15NO B1614004 3'-Cyano-3,3-dimethylbutyrophenone CAS No. 898764-20-0

3'-Cyano-3,3-dimethylbutyrophenone

Cat. No. B1614004
M. Wt: 201.26 g/mol
InChI Key: ITTQOQAHLXIANI-UHFFFAOYSA-N
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Description

3’-Cyano-3,3-dimethylbutyrophenone is a chemical compound with the linear formula C13H15NO . It has a molecular weight of 201.27 .


Molecular Structure Analysis

The molecular structure of 3’-Cyano-3,3-dimethylbutyrophenone contains a total of 30 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds . It also contains a six-membered ring .

Scientific Research Applications

  • Synthesis of Coumarin Derivatives

    • Field: Organic Chemistry
    • Application: Cyano derivatives, like 3-cyanocoumarins, are known precursors for the development of medicinally important coumarin derivatives .
    • Method: The presence of the cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .
    • Results: This method has been used to increase the biological activities of coumarin derivatives .
  • Efficient Synthesis of Coumarin-3-carboxylate Ester

    • Field: Organic Synthesis
    • Application: The study provides insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester .
    • Method: The specific experimental procedures and technical details are not provided in the search results .
    • Results: The outcomes of the study are not specified in the search results .
  • Synthesis of Coumarin Derivatives

    • Field: Organic Chemistry
    • Application: Cyano derivatives, like 3-cyanocoumarins, are known precursors for the development of medicinally important coumarin derivatives .
    • Method: The presence of the cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .
    • Results: This method has been used to increase the biological activities of coumarin derivatives .
  • Efficient Synthesis of Coumarin-3-carboxylate Ester

    • Field: Organic Synthesis
    • Application: The study provides insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester .
    • Method: The specific experimental procedures and technical details are not provided in the search results .
    • Results: The outcomes of the study are not specified in the search results .
  • Synthesis of Coumarin Derivatives

    • Field: Organic Chemistry
    • Application: Cyano derivatives, like 3-cyanocoumarins, are known precursors for the development of medicinally important coumarin derivatives .
    • Method: The presence of the cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .
    • Results: This method has been used to increase the biological activities of coumarin derivatives .
  • Efficient Synthesis of Coumarin-3-carboxylate Ester

    • Field: Organic Synthesis
    • Application: The study provides insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester .
    • Method: The specific experimental procedures and technical details are not provided in the search results .
    • Results: The outcomes of the study are not specified in the search results .

properties

IUPAC Name

3-(3,3-dimethylbutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)8-12(15)11-6-4-5-10(7-11)9-14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTQOQAHLXIANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642378
Record name 3-(3,3-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Cyano-3,3-dimethylbutyrophenone

CAS RN

898764-20-0
Record name 3-(3,3-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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